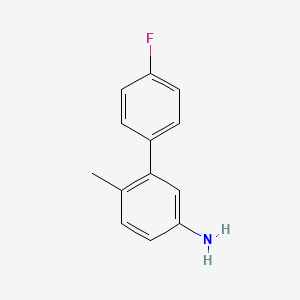
3-(4-Fluorophenyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-4-methylaniline is a useful research compound. Its molecular formula is C13H12FN and its molecular weight is 201.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Fluorophenyl)-4-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes various research findings on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a fluorinated phenyl group and an aniline moiety, which are critical for its biological interactions.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Case Studies
- Prostate Cancer : A study evaluated the compound's effects on LNCaP and PC-3 prostate cancer cell lines. The results demonstrated that certain derivatives of the compound showed promising IC50 values, indicating their potential as anticancer agents. For instance, one derivative exhibited an IC50 of 18 μM against LNCaP cells, along with a notable downregulation of prostate-specific antigen (PSA) levels by 46% .
- Breast Cancer : In another investigation, compounds similar to this compound were tested against T-47D breast cancer cells, showing inhibition rates exceeding 90% in certain derivatives . This suggests that modifications to the core structure can enhance biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Enzymatic Pathways : Some studies suggest that it may inhibit specific kinases involved in cancer cell survival and proliferation .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for this compound and its derivatives across different studies:
科学研究应用
Pharmaceutical Applications
Antimicrobial Agents
3-(4-Fluorophenyl)-4-methylaniline serves as a key intermediate in the synthesis of various antimicrobial agents. Its structural characteristics allow for modifications that enhance the efficacy of these compounds against bacterial infections. For instance, it is involved in the synthesis of oxazolidinone antibiotics like Linezolid, which are effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Linezolid Synthesis
- Background : Linezolid is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria.
- Role of this compound : It acts as a precursor in the multi-step synthesis process.
- Methodology : The compound undergoes various reactions such as nitration and reduction to form the final antibiotic structure.
- Outcome : The use of this compound has led to the successful development of effective treatments for resistant bacterial infections.
Chemical Synthesis
Intermediate in Organic Synthesis
The compound is utilized as an intermediate in organic synthesis processes, particularly in the production of dyes and pigments. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex organic molecules.
| Application Area | Description |
|---|---|
| Dyes & Pigments | Used to synthesize azo dyes due to its reactive amine group. |
| Agrochemicals | Serves as an intermediate for developing herbicides and pesticides. |
Material Science
Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its safe application in various industries. Studies indicate that while it possesses antimicrobial properties, it also exhibits acute toxicity and irritant effects . Safety protocols are essential when handling this compound in laboratory settings.
Environmental Impact
Research into the environmental impact of this compound focuses on its biodegradability and potential ecological hazards. Its fluorinated structure raises concerns regarding persistence in the environment, necessitating studies on degradation pathways and ecological risks.
属性
IUPAC Name |
3-(4-fluorophenyl)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUDAJTZTNNBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













